2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate
Description
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Properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O2S/c1-23-6-8-24(9-7-23)19-22-16-5-3-13(11-17(16)27-19)26-18(25)14-4-2-12(20)10-15(14)21/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWPIFFROZENMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as olanzapine, have been used in the treatment of schizophrenia and related psychoses. These compounds often target neurotransmitter receptors in the brain, such as dopamine and serotonin receptors.
Mode of Action
It’s worth noting that similar compounds often work by binding to their target receptors and modulating their activity. This can result in changes in neurotransmitter levels and neuronal activity, which can have therapeutic effects.
Biochemical Pathways
Compounds with similar structures often affect pathways related to neurotransmitter synthesis, release, and reuptake. These changes can have downstream effects on neuronal signaling and brain function.
Pharmacokinetics
Similar compounds are often well absorbed, widely distributed in the body, metabolized in the liver, and excreted in the urine. These properties can impact the bioavailability of the compound and its therapeutic effects.
Result of Action
Similar compounds often result in changes in neuronal activity and neurotransmitter levels, which can have therapeutic effects in conditions like schizophrenia.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to bind to its target receptors. .
Biological Activity
2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzo[d]thiazole moiety and a piperazine group, contributing to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 393.47 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.47 g/mol |
| CAS Number | 941890-45-5 |
Anticancer Properties
Research indicates that compounds similar to 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl derivatives exhibit significant anticancer activity. Notably, these compounds have shown potent inhibitory effects against vascular endothelial growth factor receptors (VEGFR1 and VEGFR2), which are crucial in tumor angiogenesis.
In vitro studies have demonstrated that this compound enhances the efficacy of established chemotherapeutic agents like doxorubicin, particularly in human colorectal carcinoma cells. This suggests its potential role as an adjunct therapy in cancer treatment.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Similar derivatives have been synthesized and tested for their ability to reduce inflammation, indicating that the benzo[d]thiazole core may play a role in modulating inflammatory pathways.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- VEGFR Inhibition : By blocking VEGFR signaling pathways, the compound may prevent tumor growth and metastasis.
- Synergistic Effects : Its ability to enhance the action of doxorubicin suggests a mechanism where it may increase drug uptake or alter cancer cell resistance mechanisms.
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Colorectal Cancer : A study demonstrated that combining 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol derivatives with doxorubicin resulted in a significant reduction in tumor size and increased apoptosis in cancer cells.
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of related compounds, showing reduced levels of pro-inflammatory cytokines in animal models treated with these derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
